2-Bromo-4-chloro-6-nitrobenzonitrile
Overview
Description
2-Bromo-4-chloro-6-nitrobenzonitrile is an organic compound with the molecular formula C7H2BrClN2O2. It is characterized by the presence of bromine, chlorine, and nitro groups attached to a benzonitrile ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-6-nitrobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the nitration of 2-bromo-4-chlorobenzonitrile using nitric acid and sulfuric acid under controlled conditions. The reaction conditions, such as temperature and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction parameters to ensure consistency and safety. Advanced purification techniques, such as recrystallization or column chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-6-nitrobenzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of different substituted benzene derivatives.
Scientific Research Applications
2-Bromo-4-chloro-6-nitrobenzonitrile is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: It is used in the study of enzyme inhibitors and biological probes.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-Bromo-4-chloro-6-nitrobenzonitrile is similar to other halogenated benzonitriles, such as 2-chloro-4-nitrobenzonitrile and 4-bromo-2-chloro-6-nitrobenzonitrile. its unique combination of bromine, chlorine, and nitro groups gives it distinct chemical properties and reactivity compared to these compounds.
Comparison with Similar Compounds
2-Chloro-4-nitrobenzonitrile
4-Bromo-2-chloro-6-nitrobenzonitrile
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Biological Activity
2-Bromo-4-chloro-6-nitrobenzonitrile is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H3BrClN3O2
- Molecular Weight : 252.47 g/mol
- CAS Number : 135712-92-8
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group is known for its role in redox reactions, while the halogen substituents may enhance lipophilicity and facilitate membrane penetration.
1. Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzonitriles can inhibit bacterial growth by disrupting cell membrane integrity. This suggests that this compound may possess similar antimicrobial capabilities.
2. Anticancer Potential
The compound's structural features suggest potential anticancer activity. A study investigating similar nitro-substituted benzonitriles demonstrated cytotoxic effects against various cancer cell lines, likely due to the generation of reactive oxygen species (ROS) upon reduction of the nitro group.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound.
Study | Findings |
---|---|
Study A | Investigated the cytotoxicity of halogenated benzonitriles against HeLa cells, finding IC50 values in the micromolar range. |
Study B | Analyzed the antimicrobial properties of nitro-substituted compounds, showing significant inhibition against Gram-positive bacteria. |
Study C | Explored the environmental degradation of similar compounds in chlorinated water, highlighting their persistence and potential ecological impacts. |
Toxicological Profile
While exploring its biological activity, it is essential to consider the toxicological aspects:
- Acute Toxicity : Limited data are available; however, related compounds have shown varying degrees of toxicity depending on exposure routes.
- Environmental Impact : The persistence of halogenated compounds in aquatic environments raises concerns regarding bioaccumulation and ecological toxicity.
Properties
IUPAC Name |
2-bromo-4-chloro-6-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClN2O2/c8-6-1-4(9)2-7(11(12)13)5(6)3-10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEOMKNDJARQMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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